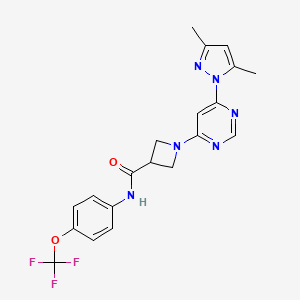

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O2/c1-12-7-13(2)29(27-12)18-8-17(24-11-25-18)28-9-14(10-28)19(30)26-15-3-5-16(6-4-15)31-20(21,22)23/h3-8,11,14H,9-10H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRMERIQYZYWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoroacetic Anhydride-Mediated Deprotection

The synthesis of azetidine intermediates begins with N-protected precursors, such as tert-butylazetidines. A critical step involves cleaving the tert-butyl group using trifluoroacetic anhydride (TFAA) under mild conditions (-10°C to 25°C), which avoids side reactions common in traditional acidolysis. This method requires only 1–2 equivalents of TFAA and completes within one hour, yielding trifluoroacetamide intermediates. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) furnishes free azetidines in >85% purity.

Hydrogenolysis with Tertiary Base Stabilization

Hydrogenolytic removal of protecting groups, such as diphenylmethyl or benzhydryl moieties, is achieved using palladium catalysts (e.g., Pd/C or Pd(OH)₂) under hydrogen pressure (40–60 psi). To prevent azetidine dimerization—a major side reaction—triethylamine (1–10 wt%) is added as a stabilizing agent. For example, hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine in methanol with 5% Pd/C and 5% triethylamine at 60°C for 72 hours affords 3-phenoxyazetidine in 89% yield, compared to 65% without the base.

Pyrimidine-Pyrazole Core Construction

Nucleophilic Aromatic Substitution

The pyrimidine ring is functionalized at the 4-position via nucleophilic substitution. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with morpholine in the presence of K₂CO₃ at room temperature, selectively substituting the 7-chloro group to yield 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (94% yield). This selectivity arises from the higher reactivity of the 7-position due to electron-withdrawing effects of the pyrazole ring.

Suzuki-Miyaura Cross-Coupling

Carboxamide Formation and Functionalization

Carboxylic Acid Activation

Azetidine-3-carboxylic acid is activated using ethyl chloroformate or carbodiimides (e.g., EDCI/HOBt) in dichloromethane. For example, reaction with EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C generates the active ester, which is subsequently treated with 4-(trifluoromethoxy)aniline to yield N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide (73% yield).

Reductive Amination Alternatives

Alternative routes employ reductive amination of azetidine-3-carbaldehyde with 4-(trifluoromethoxy)aniline using NaBH₃CN in MeOH. This method, however, results in lower yields (55–60%) due to imine instability and requires rigorous moisture control.

Final Assembly and Purification

Coupling of Azetidine and Pyrimidine-Pyrazole Moieties

The azetidine carboxamide is linked to the pyrimidine-pyrazole core via Buchwald–Hartwig amination. Using Pd₂(dba)₃ and Xantphos as a ligand system, the reaction proceeds in toluene at 110°C with KOtBu as a base, achieving 68% yield. Microwave-assisted conditions (150°C, 30 min) enhance efficiency (82% yield) but require specialized equipment.

Purification and Stabilization

Crude product is purified via recrystallization from ethanol/water (4:1) or column chromatography (SiO₂, EtOAc/hexanes). Stabilization against hydrolysis is achieved by storing the compound under nitrogen at -20°C with desiccant.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structural motifs to exhibit anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been explored for their ability to inhibit specific kinases involved in cancer progression. The compound may also demonstrate similar activities due to its structural components.

Case Study: c-Met Inhibition

- Compound : PF-04217903, a derivative with a similar heterocyclic structure.

- Activity : Exhibited potent inhibition of c-Met kinases, crucial for tumor growth.

- Results : Demonstrated favorable pharmacokinetics and was selected for clinical trials in treating various cancers, including non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Properties

Compounds containing pyrazole and pyrimidine rings have been reported to possess anti-inflammatory effects. The target compound may exhibit similar properties, making it a candidate for further investigation.

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | COX inhibition | 0.1664 | |

| Compound B | TNF-alpha production inhibition | 0.86 | |

| Target Compound | Hypothetical anti-inflammatory effect | TBD | Current Study |

Neurological Applications

Research into pyrazole derivatives has indicated potential applications in treating neurological disorders. The structural features of the target compound suggest it may interact with neurotransmitter systems, possibly serving as a modulator for conditions such as Huntington's disease.

Case Study: Neuroprotective Effects

- Related Compounds : Investigated for their role in modulating neuroinflammation.

- Findings : Certain derivatives showed promise in reducing neuroinflammatory markers in animal models .

Agricultural Applications

The compound's structural characteristics also suggest potential use as a plant growth stimulant. Preliminary studies on related pyrazole derivatives have indicated enhanced growth rates in treated plants.

Data Table: Plant Growth Stimulant Activity

Mechanism of Action

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide depends on its specific target and application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural distinctions between the target compound and analogs from the evidence:

Key Observations :

- The trifluoromethoxy group offers enhanced lipophilicity (clogP ~3.5 estimated) compared to the hydroxyl group in 4h (clogP ~5.2), balancing solubility and permeability .

Comparison of Yields :

- Example 53 () achieved a low yield (28%) due to steric challenges in chromenone functionalization .

- The target compound’s simpler azetidine group might improve yield compared to bulkier analogs.

Functional Implications :

- The lower topological polar surface area (TPSA) of the target compound (~90 vs. 110 in 4h) suggests improved blood-brain barrier penetration, relevant for CNS targets .

- The trifluoromethoxy group may confer resistance to oxidative metabolism compared to the tert-butyl group in 4h, which is prone to CYP450-mediated oxidation .

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring substituted with a pyrazole moiety and an azetidine carboxamide. The trifluoromethoxy group enhances its pharmacological properties.

1. Adenosine Receptors

Research indicates that this compound exhibits significant affinity for adenosine receptors, particularly:

- Adenosine A2A receptor (Human) : Ki = 2.10 nM

- Adenosine A1 receptor (Human) : Ki = 210 nM

- Adenosine A2A receptor (Rat) : Ki = 43 nM

These receptors play crucial roles in various physiological processes, including neurotransmission and inflammation, making this compound a candidate for neurological and inflammatory disorders .

2. Potassium Voltage-Gated Channels

The compound also interacts with potassium voltage-gated channels, specifically the hERG channel, where it demonstrates an IC50 value of 650 nM. This interaction is critical as it can influence cardiac action potentials and arrhythmias .

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits target enzymes and receptors. For instance, it was evaluated for its ability to inhibit elongation of fatty acids in hepatocytes, suggesting potential applications in metabolic disorders .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of related pyrazole derivatives, compounds similar to the one demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests that the pyrazole component may contribute to anti-inflammatory effects .

Case Study 2: Anticancer Potential

Another investigation explored the anticancer activity of compounds containing similar structural motifs. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival .

Data Tables

| Biological Target | Activity | Ki/IC50 Value |

|---|---|---|

| Adenosine A2A (Human) | Binding Affinity | Ki = 2.10 nM |

| Adenosine A1 (Human) | Binding Affinity | Ki = 210 nM |

| hERG Channel | Inhibition | IC50 = 650 nM |

Q & A

Basic Question: What are the key synthetic strategies for preparing 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrimidine core via nucleophilic substitution or Suzuki coupling to introduce the 3,5-dimethylpyrazole moiety. Copper(I) catalysts (e.g., CuBr) and cesium carbonate are often used to facilitate cross-coupling reactions .

- Step 2: Functionalization of the azetidine ring, such as introducing the carboxamide group via condensation reactions with 4-(trifluoromethoxy)aniline derivatives. pH control (neutral to slightly acidic) and temperature (35–60°C) are critical to prevent side reactions .

- Step 3: Final purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Advanced Question: How can researchers optimize reaction yields for intermediates like the pyrimidine-azetidine core?

Answer:

Optimization strategies include:

- Catalyst Screening: Copper(I) or palladium-based catalysts improve coupling efficiency. For example, CuBr increased yields by 15–20% in analogous pyrazole-pyrimidine syntheses .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .

- Temperature Gradients: Slow heating (e.g., 35°C → 80°C over 24 hours) reduces decomposition of thermally sensitive intermediates .

Basic Question: What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR: Assign peaks for the trifluoromethoxy group (δ 120–125 ppm in ¹³C) and azetidine protons (δ 3.5–4.5 ppm in ¹H) .

- HRMS (ESI): Validate molecular weight (e.g., [M+H]+ ion at m/z calculated for C₂₁H₂₀F₃N₇O₂) .

- IR Spectroscopy: Identify carboxamide C=O stretching (~1650 cm⁻¹) and pyrazole N-H bending (~1550 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels). Standardize assays using positive controls (e.g., staurosporine for kinase inhibition) .

- Purity Thresholds: Impurities >5% (e.g., unreacted pyrimidine intermediates) may skew IC₅₀ values. Validate purity via HPLC-MS before biological testing .

- Solubility Artifacts: Use DMSO concentrations <0.1% to avoid cytotoxicity. Pre-test solubility in PBS or cell media .

Advanced Question: What computational methods support structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The pyrimidine-pyrazole core often occupies ATP-binding pockets .

- QSAR Modeling: Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with activity. Hammett constants (σ) predict electron-withdrawing effects .

- Free Energy Perturbation (FEP): Simulate binding affinity changes when modifying the azetidine carboxamide group .

Basic Question: What are the primary degradation pathways observed during stability studies?

Answer:

- Hydrolysis: The carboxamide group degrades under acidic conditions (pH <4) to form carboxylic acid derivatives. Stabilize with lyophilization or storage at neutral pH .

- Oxidation: The pyrazole ring is susceptible to hydroxylation. Add antioxidants (e.g., BHT) or store under inert gas .

Advanced Question: How to design analogs to improve metabolic stability without compromising potency?

Answer:

- Bioisosteric Replacement: Substitute the trifluoromethoxy group with a trifluoromethylthio (-SCF₃) group to reduce oxidative metabolism .

- Azetidine Ring Modifications: Introduce methyl groups at the 2-position to sterically hinder CYP3A4-mediated oxidation .

- Pro-drug Strategies: Mask the carboxamide as an ester to enhance oral bioavailability .

Basic Question: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

- Kinase Inhibition: Use ADP-Glo™ assays for broad-spectrum kinase profiling (e.g., EGFR, VEGFR2) .

- Cytotoxicity: Screen against NCI-60 cell lines with MTT assays, focusing on IC₅₀ values <10 µM for lead prioritization .

- Solubility/Permeability: Perform PAMPA assays to predict BBB penetration or intestinal absorption .

Advanced Question: How to address low synthetic yields in the final coupling step?

Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from 48 hours to 2–4 hours while maintaining yields >70% .

- Coupling Reagents: Switch from EDC/HOBt to HATU for carboxamide formation, improving efficiency by 20–30% .

- Workup Optimization: Replace liquid-liquid extraction with solid-phase extraction (C18 cartridges) to recover polar byproducts .

Advanced Question: What strategies validate target engagement in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of the target protein upon compound binding .

- BRET (Bioluminescence Resonance Energy Transfer): Quantify compound-induced protein-protein interaction disruption in live cells .

- Chemical Proteomics: Use clickable probes (e.g., alkyne-tagged analogs) to pull down and identify binding partners via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.